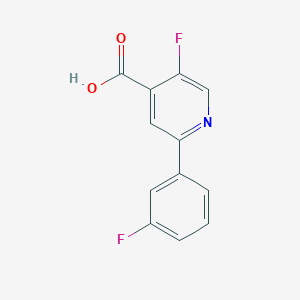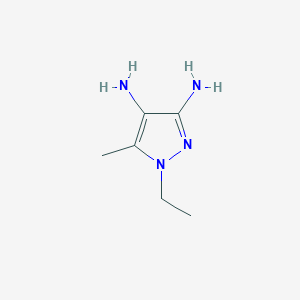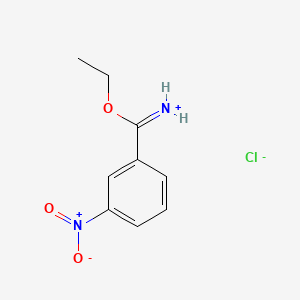
pentanimidoylazanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pentanimidoylazanium;chloride typically involves the reaction of pentanamide with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Pentanamide+Thionyl Chloride→this compound+Sulfur Dioxide+Hydrogen Chloride
The reaction is usually conducted at a temperature range of 0-5°C to prevent the decomposition of the product. The reaction mixture is then purified using standard techniques such as recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield of the product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process.
化学反应分析
Types of Reactions
Pentanimidoylazanium;chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles such as hydroxide, amine, or alkoxide ions.
Hydrolysis: In the presence of water, this compound can hydrolyze to form pentanamide and hydrochloric acid.
Oxidation and Reduction: Although less common, this compound can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and alcohols. These reactions are typically carried out at room temperature.
Hydrolysis: Water or aqueous solutions are used, and the reaction is often conducted at elevated temperatures to increase the reaction rate.
Oxidation and Reduction: Strong oxidizing or reducing agents such as potassium permanganate or sodium borohydride may be used under controlled conditions.
Major Products Formed
Substitution Reactions: Depending on the nucleophile, products such as pentanamide, pentanimidoylamine, or pentanimidoyl ether can be formed.
Hydrolysis: The primary products are pentanamide and hydrochloric acid.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
科学研究应用
Pentanimidoylazanium;chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various imidoyl derivatives.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of pentanimidoylazanium;chloride involves the interaction of the imidoyl group with various molecular targets. The chloride ion can act as a leaving group, facilitating nucleophilic substitution reactions. The imidoyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
Benzimidoyl Chloride: Similar in structure but contains a benzene ring instead of a pentane chain.
Formimidoyl Chloride: Contains a formyl group instead of a pentanoyl group.
Acetimidoyl Chloride: Contains an acetyl group instead of a pentanoyl group.
Uniqueness
Pentanimidoylazanium;chloride is unique due to its specific chain length and the presence of the imidoyl group. This combination imparts distinct chemical properties, making it suitable for specialized applications in organic synthesis and industrial processes.
属性
IUPAC Name |
pentanimidoylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.ClH/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H3,6,7);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHQVTXPIOPINO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=N)[NH3+].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=N)[NH3+].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Biphenyl]-4-methanol, 2'-fluoro-3-(trifluoromethyl)-](/img/structure/B7838472.png)


![3-Amino-2'-fluoro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B7838486.png)
![5-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B7838497.png)


![[2-(Ethylthio)ethyl]methylamine](/img/structure/B7838521.png)





